molecular formula C24H24N2O5S B4233874 N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide

N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide

Cat. No.: B4233874
M. Wt: 452.5 g/mol
InChI Key: NXTDMESKAVLBDM-UHFFFAOYSA-N
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Description

N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide is a complex organic compound that features an indole moiety, a furan ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The formyl group can be introduced via Vilsmeier-Haack reaction, where the indole is treated with DMF and POCl3 .

The next step involves the formation of the sulfonamide group. This can be achieved by reacting the indole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and Vilsmeier-Haack reaction, as well as advanced purification techniques such as column chromatography and recrystallization .

Mechanism of Action

The mechanism of action of N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity . The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates . The furan ring may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide is unique due to its combination of an indole moiety, a furan ring, and a benzenesulfonamide group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-18-8-10-22(11-9-18)32(29,30)26(16-21-5-4-12-31-21)15-20(28)14-25-13-19(17-27)23-6-2-3-7-24(23)25/h2-13,17,20,28H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTDMESKAVLBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(CN3C=C(C4=CC=CC=C43)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
Reactant of Route 2
N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
Reactant of Route 4
N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
Reactant of Route 5
N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
Reactant of Route 6
N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide

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